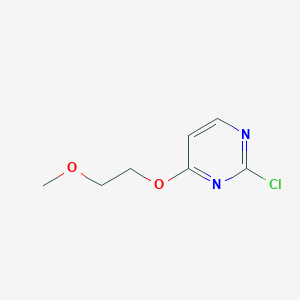
N-(4-amino-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a synthetic organic compound featuring a complex structure. It showcases diverse functional groups such as amine, thioether, and pyrimidinone, potentially enabling numerous chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can be achieved through multiple-step organic reactions:
Starting Material: : 4-amino-1,6-dihydropyrimidine-6-one can be synthesized through Biginelli reaction, involving ethyl acetoacetate, urea, and an aromatic aldehyde.
Thioether Formation: : The product undergoes a reaction with 2-(methyl(phenyl)amino)-2-oxoethanethiol in the presence of a base like sodium hydride or potassium carbonate under an inert atmosphere to introduce the thioether linkage.
Benzamide Introduction: : Nucleophilic substitution with a benzoyl chloride derivative completes the synthesis of this compound.
Industrial Production Methods
In an industrial setting, these reactions would be scaled up and optimized for yield, purity, and cost-efficiency. This involves continuous flow chemistry, automated reaction monitoring, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : The amino group allows for nucleophilic substitution reactions, where it can be acylated or alkylated.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Benzoyl chloride derivatives, alkyl halides.
Major Products Formed
The major products are determined by the functional group undergoing reaction, resulting in sulfoxides, sulfones, alcohols, and various substituted amines.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions, enhancing reactivity and selectivity.
Polymer Science: : As a monomer for creating specialized polymers with specific properties.
Biology
Enzyme Inhibition: : Potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Cell Signaling: : Used in studies of cell signaling pathways, interacting with specific protein targets.
Medicine
Drug Design: : As a lead compound for developing new pharmaceuticals due to its bioactive functional groups.
Diagnostic Tools: : In diagnostic imaging and assays, binding to specific biological targets.
Industry
Material Science: : In the creation of new materials with desirable physical and chemical properties.
Agriculture: : As a component in agricultural chemicals like pesticides and herbicides.
Mechanism of Action
The compound interacts with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. It may inhibit enzymes by binding to the active site, blocking substrate access, or alter cell signaling by mimicking natural ligands and binding to receptors.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-((2-phenylthio-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: : Similar structure without the methyl group.
N-(4-amino-2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: : Ethyl instead of methyl group.
Uniqueness
N-(4-amino-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide stands out due to the specific functional groups that enhance its chemical reactivity and potential biological activity, making it a versatile compound for diverse applications.
Properties
IUPAC Name |
N-[4-amino-2-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-25(14-10-6-3-7-11-14)15(26)12-29-20-23-17(21)16(19(28)24-20)22-18(27)13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,22,27)(H3,21,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWPMQUKTHBQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2968161.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968165.png)

![4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2968169.png)

![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)
![2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2968177.png)


